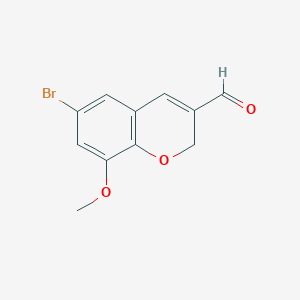

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONWUBMQESLCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585509 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-15-8 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde properties

An In-depth Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the chromene nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials.[1][2] Within this important class of heterocycles, This compound emerges as a highly functionalized and versatile intermediate. Its unique arrangement of a reactive aldehyde group, a strategically placed bromine atom, and an electron-donating methoxy group on the benzopyran core makes it a valuable building block for complex molecular architectures.[3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its core properties, plausible synthetic routes, reactivity, and its demonstrated potential in synthesizing novel compounds for pharmaceutical and material science applications.

Core Physicochemical and Structural Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The bromine atom at the 6-position and the methoxy group at the 8-position modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets. The aldehyde at the 3-position, conjugated with the pyran ring's double bond, is the primary center for synthetic elaboration.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885271-15-8 | [3] |

| Molecular Formula | C₁₁H₉BrO₃ | [3] |

| Molecular Weight | 269.09 g/mol | [3] |

| MDL Number | MFCD04114595 | [3] |

| PubChem ID | 16228270 | [3] |

| Storage Conditions | Store at 0-8°C | [3][4] |

Synthesis Methodology: A Plausible Approach

While specific synthetic preparations for this exact molecule are not extensively detailed in publicly available literature, a robust synthesis can be designed based on established methodologies for related 2H-chromene-3-carbaldehydes. The Vilsmeyer-Haack reaction is a prominent method for forming the formyl-substituted chromene ring system.[5][6] An alternative and highly effective strategy involves an organocatalyzed oxa-Michael-Henry cascade reaction.

Below is a proposed, self-validating protocol for the synthesis, starting from a commercially available salicylaldehyde derivative.

Proposed Synthetic Workflow: Oxa-Michael-Henry Cascade

This approach leverages the reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, often catalyzed by a chiral amine like L-proline in the presence of a base.[7]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Abstract: This document provides a comprehensive technical overview of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 2H-chromene scaffold is a core structural motif in numerous natural products and biologically active molecules, prized for a wide range of pharmacological activities.[1][2] This guide elucidates the molecule's structural features, physicochemical properties, spectroscopic signature, and stability profile. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates for the synthesis of novel chemical entities.

Introduction and Strategic Importance

This compound is a substituted benzopyran derivative that serves as a highly versatile synthetic intermediate.[3] Its structure is strategically functionalized with three key features that enable a wide array of subsequent chemical transformations:

-

A Nucleophilic Aldehyde: The carbaldehyde group at the 3-position is a prime site for nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), and reductive aminations, allowing for significant molecular elaboration.

-

An Electron-Rich Aromatic Ring: The benzene ring, substituted with a methoxy group (electron-donating) and a bromine atom (electron-withdrawing and a handle for cross-coupling), provides a platform for further aromatic substitutions or palladium-catalyzed reactions.

-

A Reactive Pyran Ring: The 2H-chromene core itself can participate in various reactions and imparts specific conformational and electronic properties to the molecule.

This combination makes the compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[3][4] This guide provides the foundational physicochemical data necessary for its effective handling, characterization, and deployment in synthetic workflows.

Molecular Structure and Physicochemical Properties

The structural and fundamental properties of the molecule are summarized below. The presence of bromine, a methoxy group, and an aldehyde on the chromene scaffold dictates its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₉BrO₃ | Derived from chemical structure. |

| Molecular Weight | 269.09 g/mol | Calculated from molecular formula. |

| Appearance | Yellow powder | Similar chromene aldehydes are described as yellow solids.[4][5] |

| Purity | ≥ 95% (NMR) | Typical purity grade for commercial research chemicals.[4] |

| Solubility | Soluble in DMSO, CHCl₃, Ethyl Acetate. Insoluble in water. | Expected for a moderately polar organic molecule. |

| Storage Conditions | Store at 0-8 °C | Recommended for preserving the integrity of the aldehyde group.[4] |

Synthesis Strategy: The Domino Reaction Approach

The synthesis of 2H-chromene-3-carbaldehydes is efficiently achieved through organocatalytic domino reactions. A prevalent and effective method is the domino oxa-Michael/aldol condensation between a substituted salicylaldehyde and an α,β-unsaturated aldehyde.[1]

Causality of Experimental Design: This one-pot approach is favored for its atom economy and operational simplicity. The use of an organocatalyst, such as a chiral secondary amine, activates the unsaturated aldehyde to facilitate the initial oxa-Michael addition by the phenolic hydroxyl group of the salicylaldehyde. This is immediately followed by an intramolecular aldol condensation, which forms the pyran ring and installs the carbaldehyde group at the 3-position in a single, seamless sequence. This avoids the isolation of potentially unstable intermediates and often proceeds in high yield.[1]

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its structure and data from analogous compounds, are summarized below.[5][6][7]

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aldehyde (-CHO) | δ ≈ 9.5 - 10.0 ppm (singlet, 1H) |

| Vinyl C2-H | δ ≈ 7.4 - 7.6 ppm (singlet, 1H) | |

| Aromatic C5-H, C7-H | δ ≈ 6.9 - 7.3 ppm (two doublets, J ≈ 2-3 Hz, 2H) | |

| Methylene (-CH₂) | δ ≈ 4.8 - 5.2 ppm (singlet, 2H) | |

| Methoxy (-OCH₃) | δ ≈ 3.8 - 4.0 ppm (singlet, 3H) | |

| ¹³C NMR | Aldehyde (C=O) | δ ≈ 190 - 195 ppm |

| Aromatic & Vinyl Cs | δ ≈ 110 - 160 ppm | |

| Methylene (C4) | δ ≈ 65 - 70 ppm | |

| Methoxy (-OCH₃) | δ ≈ 55 - 60 ppm | |

| FT-IR (KBr) | Aldehyde C=O stretch | ṽ ≈ 1670 - 1690 cm⁻¹ (strong) |

| C=C stretch (aromatic) | ṽ ≈ 1580 - 1620 cm⁻¹ (medium) | |

| C-O-C stretch (ether) | ṽ ≈ 1200 - 1280 cm⁻¹ (strong) | |

| Mass Spec. (ESI-MS) | Molecular Ion | m/z = 269 [M+H]⁺, 271 [M+2+H]⁺ (approx. 1:1 ratio) |

Self-Validating Analytical Workflow

A robust protocol for structural confirmation is essential. The following workflow ensures high confidence in the material's identity and purity.

Protocol:

-

Initial Purity Assessment: Obtain a ¹H NMR spectrum. The integration of the distinct signals (aldehyde, vinyl, aromatic, methylene, methoxy) should correspond to a 1:1:2:2:3 ratio. Purity is estimated by comparing the integral of the compound's protons against any solvent or impurity signals.

-

Functional Group Confirmation: Record an FT-IR spectrum. The primary diagnostic check is the presence of a strong carbonyl (C=O) absorption band around 1680 cm⁻¹, confirming the aldehyde group.

-

Molecular Weight Verification: Perform low-resolution mass spectrometry (LRMS). The key validation is observing the characteristic isotopic doublet peak for a monobrominated compound (e.g., m/z 269 and 271) with nearly equal intensity.

-

High-Resolution Confirmation: For unambiguous formula determination, acquire a high-resolution mass spectrum (HRMS). The measured mass should be within ±5 ppm of the calculated exact mass for C₁₁H₉BrO₃.

-

Structural Connectivity: If needed, 2D NMR experiments (COSY, HSQC, HMBC) can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular framework.

Caption: A self-validating workflow for structural confirmation.

Stability and Handling

The stability of this compound is a critical consideration for storage and reaction planning.

-

Acidic Conditions: The 2H-chromene scaffold is generally susceptible to degradation under acidic conditions. The ether linkage in the pyran ring can undergo acid-catalyzed cleavage, leading to ring-opening and the formation of chalcone-like structures.[8] Therefore, exposure to strong acids should be avoided.

-

Basic Conditions: The molecule is comparatively more stable under basic conditions. However, strong bases combined with elevated temperatures can promote degradation, potentially through hydrolysis or other side reactions involving the aldehyde.[8]

-

Light and Air: Like many aldehydes, this compound may be sensitive to oxidation upon prolonged exposure to air and light. Storage in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Thermal Stability: While a specific melting point is not widely reported, it is a solid at room temperature. Standard storage at refrigerated temperatures (0-8 °C) is advisable to minimize degradation over time.[4]

Applications in Research and Development

The unique arrangement of functional groups makes this compound a powerful intermediate for accessing diverse and complex molecular architectures.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing molecules with potential anti-cancer and anti-inflammatory properties.[3] The chromene core is a known pharmacophore, and the aldehyde and bromo-substituents provide handles to build out structures that can interact with biological targets.[2][9]

-

Fluorescent Probes and Dyes: The conjugated π-system of the chromene ring gives it inherent chromophoric properties.[3][4] The aldehyde group can be used to link the chromene to other molecules, enabling the development of fluorescent probes for biological imaging or functional dyes for materials science.[10]

-

Natural Product Synthesis: The compound serves as a valuable building block in the total synthesis of complex natural products that contain the benzopyran motif.[3]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic functionalization allows for extensive chemical modification, making it a cornerstone for synthetic campaigns targeting novel pharmaceuticals, molecular probes, and advanced materials. Understanding its properties, particularly its reactivity and stability, is paramount for its successful application in research and development. The data and protocols outlined in this guide provide a foundational framework for scientists to confidently incorporate this versatile molecule into their synthetic endeavors.

References

-

Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. Journal of Chemical Sciences. [Link]

-

Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. [Link]

-

6-BROMO-8-METHOXY-3-[1-(PHENYLHYDRAZONO)-ETHYL]-CHROMEN-2-ONE. SpectraBase. [Link]

-

Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Synfacts. [Link]

-

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. National Institutes of Health. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Physicochemical properties of the selected compounds 2a-2g. ResearchGate. [Link]

-

8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health. [Link]

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health. [Link]

-

Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. National Institutes of Health. [Link]

-

6,8-Di-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed. [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, identified by the CAS Number 885271-15-8 , is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a chromene core substituted with a bromine atom, a methoxy group, and a reactive carbaldehyde moiety, positions it as a versatile building block in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning role in the landscape of drug discovery, with a particular focus on the development of anti-cancer and anti-inflammatory therapeutics.[1] The strategic placement of the bromo and methoxy groups on the aromatic ring, coupled with the aldehyde functionality, offers multiple points for molecular diversification, making it an ideal starting point for the construction of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data is paramount for the unambiguous identification and utilization of this compound in a research setting.

| Property | Value | Source |

| CAS Number | 885271-15-8 | |

| Molecular Formula | C₁₁H₉BrO₃ | |

| Molecular Weight | 269.09 g/mol | |

| Appearance | Pale yellow to yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | General knowledge |

| Storage | Store at 0-8°C to ensure long-term stability. |

Spectroscopic Characterization (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm, singlet), aromatic protons on the chromene ring, the vinylic proton at the C4 position, the methylene protons at the C2 position, and the methoxy group protons (δ 3.8-4.0 ppm, singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the carbons of the aromatic and pyran rings, and the methoxy carbon (δ 55-60 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-O-C stretching of the pyran ring and methoxy group, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peak (M+) and the (M+2)+ peak having nearly equal intensities.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction .[2][3][4][5] This powerful formylation method is widely employed for the synthesis of aldehydes on electron-rich aromatic and heterocyclic rings.[2][4][5][6]

The logical starting material for this synthesis is 2-bromo-4-methoxyphenol . The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a mixture of a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[2][4][5]

Sources

A Comprehensive Guide to the Structure Elucidation of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The biological activity, reactivity, and therapeutic potential of a molecule are intrinsically linked to its three-dimensional architecture. An error in structural assignment can lead to the misinterpretation of bioactivity data, wasted resources, and ultimately, the failure of promising research programs. This guide is dedicated to the rigorous process of structure elucidation, focusing on a molecule of significant synthetic and potential pharmacological interest: 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This compound, with its unique assembly of a chromene core, an aldehyde functionality, and specific aromatic substitutions, serves as an excellent case study for the integrated application of modern analytical techniques. For researchers and professionals in the field, mastering this process is paramount to ensuring the scientific integrity and success of their work.

Rationale and Synthetic Pathway: The Vilsmeier-Haack Approach

The journey to elucidating a structure begins with its synthesis. The target molecule, this compound, is a functionalized chromene. The chromene scaffold is a privileged structure in medicinal chemistry, and the aldehyde group provides a versatile handle for further synthetic modifications.[1][2] A robust and efficient method for the introduction of a formyl group onto an electron-rich ring system is the Vilsmeier-Haack reaction.[3][4][5] This reaction is particularly well-suited for the synthesis of chromene-3-carbaldehydes from the corresponding chromene precursors.

The reaction proceeds through the formation of a Vilsmeier reagent, typically an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the electron-rich C3 position of the 2H-chromene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The choice of this synthetic route is strategic; it is a well-established, high-yielding reaction that directly installs the required functionality.[6][7]

Figure 1: Conceptual workflow for the synthesis via the Vilsmeier-Haack reaction.

The Analytical Gauntlet: A Multi-faceted Spectroscopic Approach

The confirmation of the synthesized molecule's structure requires a suite of analytical techniques. No single method provides all the necessary information; instead, a synergistic combination of mass spectrometry and various forms of spectroscopy is employed to build an unassailable structural proof.[8][9][10]

Mass Spectrometry (MS): Defining the Molecular Formula and Isotopic Signature

The first step in characterizing an unknown compound is to determine its molecular weight and, ideally, its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₁₁H₉BrO₃, the expected monoisotopic mass would be calculated. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.[11][12]

Table 1: Expected HRMS Data for C₁₁H₉BrO₃

| Species | Calculated Exact Mass | Observed Pattern |

| [M]⁺ (with ⁷⁹Br) | 267.9786 | Molecular ion peak |

| [M+2]⁺ (with ⁸¹Br) | 269.9765 | Isotopic peak with ~100% relative intensity to M⁺ |

-

Fragmentation Analysis: While detailed fragmentation analysis can be complex, certain fragments would be expected. Loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or a bromine radical (Br•) would produce fragment ions that could further support the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[13][14][15] For this compound, several key absorption bands would be anticipated.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aldehyde (C=O) | Stretching | ~1680-1695 | Confirms the presence of a conjugated aldehyde. |

| Alkene (C=C) | Stretching | ~1640-1660 | Corresponds to the C3=C4 double bond in the 2H-chromene ring. |

| Aromatic Ring (C=C) | Stretching | ~1580-1600 & ~1450-1500 | Indicates the presence of the benzene ring. |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretching | ~1230-1270 | Corresponds to the Ar-O-CH₃ linkage. |

| Vinyl Ether (C-O) | Stretching | ~1020-1080 | Corresponds to the C=C-O-Ar linkage within the chromene ring. |

| Aldehyde C-H | Stretching | ~2820-2850 & ~2720-2750 | Two weak bands characteristic of an aldehyde C-H bond. |

UV-Visible Spectroscopy: Mapping the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated π-system.[16] The extended conjugation involving the benzene ring, the pyran double bond, and the carbonyl group of the aldehyde is expected to result in strong absorption in the UV region.[17][18][19] The exact absorption maximum (λmax) is influenced by the solvent and the substituents, but it confirms the presence of a significant chromophore.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10][21] A combination of 1D and 2D NMR experiments provides a complete picture of atom connectivity.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment of each proton, its neighboring protons (through spin-spin coupling), and the relative number of protons of each type (through integration).

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

| H-9 (CHO) | 9.5 - 9.8 | singlet | - | 1H | Deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl oxygen. |

| H-4 | 7.5 - 7.8 | singlet | - | 1H | Vinylic proton, deshielded by the adjacent aldehyde group and ring oxygen. |

| H-5 | 7.1 - 7.3 | doublet | J ≈ 2.5 | 1H | Aromatic proton, meta-coupled to H-7. |

| H-7 | 6.9 - 7.1 | doublet | J ≈ 2.5 | 1H | Aromatic proton, meta-coupled to H-5. |

| H-2 (CH₂) | 4.9 - 5.2 | singlet | - | 2H | Methylene protons adjacent to the ring oxygen. Lack of coupling to H-4 indicates a 2H-chromene. |

| H-10 (OCH₃) | 3.8 - 4.0 | singlet | - | 3H | Methoxy protons, deshielded by the attached oxygen. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-9 (CHO) | 188 - 192 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C-8a, C-4a | 145 - 155 | Quaternary carbons of the aromatic ring attached to oxygen. |

| C-4 | 135 - 140 | Vinylic carbon deshielded by the aldehyde group. |

| C-3 | 125 - 130 | Vinylic carbon bearing the aldehyde group. |

| C-5, C-7 | 115 - 125 | Aromatic CH carbons. |

| C-6 | 110 - 115 | Aromatic carbon bearing the bromine atom. |

| C-2 | 65 - 70 | Methylene carbon (sp³) adjacent to the ring oxygen. |

| C-10 (OCH₃) | 55 - 60 | Methoxy carbon. |

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity between atoms, especially in complex molecules.[22][23][24]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a key observation would be the absence of a correlation between the H-2 methylene protons and the H-4 vinylic proton, confirming the 2H-chromene structure. A weak correlation might be seen between the aromatic protons H-5 and H-7 (meta-coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.[23][25]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds.[22][23] Key expected correlations that would solidify the structure include:

-

Aldehyde Proton (H-9) to C-3 and C-4 .

-

Vinylic Proton (H-4) to C-2 , C-5 , and C-8a .

-

Methylene Protons (H-2) to C-3 , C-4 , and C-8a .

-

Methoxy Protons (H-10) to C-8 .

-

Aromatic Proton (H-5) to C-7 , C-8a , and C-4a .

-

Aromatic Proton (H-7) to C-5 , C-6 , and C-8a .

-

Figure 2: Logical workflow for the structure elucidation process.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Determine the exact mass of the molecular ion peaks corresponding to [M]⁺ and [M+2]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass and isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition:

-

COSY: Run a standard gradient-selected COSY experiment.

-

HSQC: Run a standard gradient-selected, phase-sensitive HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

-

HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range J(CH) couplings of 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Conclusion: A Confirmed Identity

By systematically applying this suite of analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved. The HRMS data confirms the elemental composition and the presence of a single bromine atom. IR and UV-Vis spectroscopy provide corroborating evidence for the key functional groups and the conjugated π-system. Finally, the comprehensive dataset from 1D and 2D NMR experiments allows for the precise mapping of the entire molecular framework, from the proton and carbon skeletons to the specific placement of each substituent. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research and development involving this compound.

References

-

Dotsenko, V. V., et al. (2015). The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: an effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Tetrahedron. Available at: [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

Zhang, Q., et al. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

-

ResearchGate. (n.d.). Simulated UV–Vis spectra of chromene isomers of unsubstituted and... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of chromene 1 before (black) and after (red)... ResearchGate. Available at: [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences. Available at: [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi Repository. Available at: [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

ResearchGate. (n.d.). Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1... ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health. (n.d.). Opening 2,2-diphenyl-2H-chromene to infrared light. PubMed Central. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry : The Search for the Right Tools. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. MDPI. Available at: [Link]

-

ScienceDirect. (n.d.). Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. ScienceDirect. Available at: [Link]

-

National Institutes of Health. (n.d.). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. Available at: [Link]

-

IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of chromene derivatives 113. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 3-bromo-4-((4-isobutoxyphenyl)ethynyl)-7-methoxy-2H-chromen-2-one. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 6-BROMO-8-METHOXY-3-[1-(PHENYLHYDRAZONO)-ETHYL]-CHROMEN-2-ONE. SpectraBase. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. Available at: [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available at: [Link]

-

National Institutes of Health. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde. PubMed Central. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

MDPI. (n.d.). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. Available at: [Link]

-

American Pharmaceutical Review. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. Available at: [Link]

-

ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Available at: [Link].researchgate.net/profile/Mohammad-Azab-2)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. sci-hub.st [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jchps.com [jchps.com]

- 11. youtube.com [youtube.com]

- 12. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 13. Opening 2,2-diphenyl-2H-chromene to infrared light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. islandscholar.ca [islandscholar.ca]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 24. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

biological activity of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde derivatives.

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde Derivatives

Abstract

The chromene nucleus, a heterocyclic scaffold composed of a fused benzene and pyran ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of biologically active compounds.[1][2] This guide focuses on derivatives of a specific, highly functionalized intermediate: This compound . The strategic placement of a bromine atom, a methoxy group, and a reactive carbaldehyde function on the 2H-chromene core makes this molecule a versatile platform for synthesizing novel therapeutic agents.[3] We will explore the synthetic pathways to diversify this core, delve into the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives, and elucidate the underlying mechanisms of action. This document serves as a technical resource, providing detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Part 1: The this compound Scaffold

The therapeutic promise of chromene derivatives stems from their ability to interact with a wide range of cellular targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The parent compound, this compound, is an ideal starting point for drug discovery campaigns.

-

The Chromene Core : Provides a rigid, three-dimensional structure that can be tailored to fit into specific biological targets.

-

The Aldehyde Group (C3) : Acts as a crucial chemical handle for introducing molecular diversity through reactions like Knoevenagel condensation, Wittig reactions, and Schiff base formation, allowing for the synthesis of extensive compound libraries.

-

The Bromo Group (C6) : An electron-withdrawing group that can modulate the electronic properties of the molecule, influence binding interactions (e.g., through halogen bonding), and serve as a site for further cross-coupling reactions.[5]

-

The Methoxy Group (C8) : An electron-donating group that can impact solubility, metabolic stability, and receptor binding affinity.

The combination of these features makes this scaffold a powerful tool for developing novel chemical entities with enhanced potency and selectivity.[3]

Part 2: Synthetic Strategies and Lead Generation

The rational design of potent chromene-based drug candidates follows a structured workflow, from the synthesis of the core scaffold to the biological evaluation of its derivatives. This iterative process is essential for identifying lead compounds and understanding structure-activity relationships.

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 5. Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Chromene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Natural Product Scaffolds

In the modern era of high-throughput screening and combinatorial chemistry, it is tempting to overlook the foundational role of natural products in drug discovery. Yet, nature remains an unparalleled chemist, offering a vast repository of structurally diverse and biologically active molecules. Among these, the chromene scaffold stands out as a "privileged structure," a recurring motif in compounds with significant pharmacological properties.[1][2] This guide is conceived from a Senior Application Scientist's perspective, blending established principles with field-proven insights to provide a comprehensive technical narrative on the discovery and isolation of chromene compounds. Our focus will be on the "why" behind the "how," ensuring that each step is not merely a procedural instruction but a scientifically reasoned choice.

Section 1: The Chromene Core - A Privileged Scaffold in Nature's Arsenal

The term "chromene" refers to a benzopyran ring system, a fusion of a benzene ring and a pyran ring.[3] This simple heterocyclic scaffold is the backbone for a wide array of natural products, including flavonoids, tocopherols (like Vitamin E), and anthocyanins.[4][5] The versatility of the chromene nucleus allows for a multitude of substitutions, leading to a vast family of compounds with a broad spectrum of biological activities.

These activities are not trivial; chromene derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, among others.[6][7] For instance, certain naturally occurring 4H-chromenes have shown organoleptic activities, while others are investigated for their potential in managing neurodegenerative diseases.[7][8] This remarkable bioactivity is a direct consequence of the chromene's ability to interact with various cellular targets, making it a focal point for drug discovery and development.[7][9]

Section 2: Sourcing Chromenes - From Plant Systematics to Fungal Bioprospecting

Chromene compounds are ubiquitously distributed in the plant and fungal kingdoms.[2][10] A significant number of bioactive chromenes have been isolated from various plant genera, including Aloe, Aquilaria, Cassia, and Hypericum.[1] Fungi, particularly genera like Aspergillus and Penicillium, are also prolific producers of novel chromone derivatives.[1]

The initial step in any isolation workflow is the judicious selection and collection of the source material. This is not a random process but one guided by ethnobotanical knowledge, chemotaxonomic data, and increasingly, genomic information. Traditional medicine often provides invaluable clues to plants with potential therapeutic properties. Once a source is identified, proper collection, drying, and storage are critical to preserve the integrity of the target compounds. Air-drying or oven-drying at moderate temperatures (e.g., 40-60°C) is a common practice to prevent enzymatic degradation.

Section 3: The Art and Science of Extraction - Liberating Chromenes from the Matrix

The primary goal of extraction is to efficiently transfer the chromene compounds from the solid plant or fungal matrix into a liquid solvent, while minimizing the co-extraction of undesirable compounds. The choice of extraction method and solvent is paramount and is dictated by the polarity and stability of the target chromenes.

Foundational Extraction Techniques

Several methods are employed for the extraction of chromenes, each with its own set of advantages and limitations.

-

Maceration: This simple technique involves soaking the powdered source material in a solvent at room temperature for an extended period.[11] It is suitable for thermolabile compounds but can be time-consuming.

-

Decoction: This method involves boiling the plant material in a solvent, typically water.[11] It is effective for extracting water-soluble and heat-stable compounds.

-

Soxhlet Extraction: A continuous extraction method where fresh solvent is repeatedly passed over the sample. It is highly efficient but the prolonged exposure to heat can degrade sensitive compounds.[12]

Solvent Selection: A Critical Decision Point

The choice of solvent is governed by the principle of "like dissolves like." Since chromenes encompass a range of polarities, a systematic approach to solvent selection is often necessary. A common strategy is to perform sequential extractions with solvents of increasing polarity, for example, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol or ethanol to extract more polar chromenes.[9][11] Ethanol is a particularly popular choice due to its effectiveness in penetrating cellular membranes and its relative safety for human consumption, a key consideration for potential nutraceuticals.[12][13]

Table 1: Common Solvents for Chromene Extraction and Their Properties

| Solvent | Polarity Index | Boiling Point (°C) | Target Chromene Characteristics |

| n-Hexane | 0.1 | 69 | Non-polar, lipophilic chromenes |

| Dichloromethane | 3.1 | 40 | Broad range of polarities |

| Ethyl Acetate | 4.4 | 77 | Medium-polarity chromenes |

| Acetone | 5.1 | 56 | Medium to polar chromenes |

| Ethanol | 5.2 | 78 | Broad range of polarities, good for glycosides |

| Methanol | 6.6 | 65 | Polar chromenes and their glycosides |

| Water | 10.2 | 100 | Highly polar and water-soluble chromenes |

Section 4: The Path to Purity - Chromatographic Purification of Chromenes

The crude extract obtained is a complex mixture of numerous compounds. The isolation of pure chromenes necessitates the use of chromatographic techniques, which separate molecules based on their differential partitioning between a stationary phase and a mobile phase.[3]

The Initial Cleanup: Column Chromatography

Column chromatography is the workhorse of preparative purification in natural product chemistry.[2][14] It allows for the separation of gram-scale quantities of material.

Experimental Protocol: General Column Chromatography for Chromene Fractionation

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a layer of sand over the plug.

-

Prepare a slurry of the stationary phase (typically silica gel) in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Add a protective layer of sand on top of the packed stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Collect fractions of the eluate in separate tubes.

-

-

Monitoring:

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

-

Guiding the Separation: Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of column chromatography and for developing an effective solvent system for separation.[3][15]

Experimental Protocol: TLC Analysis of Chromene Fractions

-

Plate Preparation:

-

Use a pre-coated TLC plate (e.g., silica gel on aluminum backing).

-

With a pencil, lightly draw an origin line about 1 cm from the bottom.

-

-

Spotting:

-

Using a capillary tube, spot small amounts of the collected fractions onto the origin line.

-

-

Development:

-

Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the origin line.

-

Allow the solvent to ascend the plate by capillary action.

-

-

Visualization:

-

Remove the plate when the solvent front is near the top and mark the solvent front with a pencil.

-

Visualize the separated spots under UV light (if the compounds are UV-active) or by staining with a suitable reagent (e.g., iodine vapor, potassium permanganate).

-

-

Rf Value Calculation:

-

Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). This value helps in identifying compounds and optimizing the mobile phase for column chromatography.

-

Table 2: Common TLC Solvent Systems for Chromene Separation

| Solvent System (v/v) | Polarity | Typical Application |

| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | Separation of less polar chromenes |

| Dichloromethane:Methanol (9.5:0.5 to 9:1) | Medium to High | Separation of moderately polar chromenes |

| Chloroform:Methanol (9:1) | Medium | General purpose for a range of chromenes |

| Ethyl Acetate:Butanol:Acetic Acid:Water | High | For very polar chromene derivatives and glycosides |

Achieving High Purity: High-Performance Liquid Chromatography (HPLC)

For the final purification of chromenes to a high degree of purity, preparative HPLC is often the method of choice.[16][17] It offers superior resolution and speed compared to traditional column chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the purification of chromenes.

Diagram: Bioassay-Guided Fractionation Workflow

Caption: A typical workflow for bioassay-guided isolation of bioactive chromene compounds.

Section 5: Structural Elucidation - Unveiling the Molecular Architecture

Once a pure chromene compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[7][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[7][19]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[20]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the presence of chromophores (light-absorbing groups) in the molecule, which is characteristic of the benzopyran system.[9][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[20]

Section 6: Overcoming the Hurdles - Challenges in Chromene Isolation

The isolation of chromenes from natural sources is not without its challenges:

-

Compound Instability: Some chromene derivatives can be sensitive to pH, light, or temperature, leading to degradation during the isolation process.[16]

-

Complex Mixtures: Natural extracts are incredibly complex, and chromenes often coexist with structurally similar compounds, making separation difficult.[21][22]

-

Low Abundance: The target bioactive chromene may be present in very low concentrations in the source material, requiring large amounts of starting material and highly efficient purification techniques.

Conclusion: A Forward-Looking Perspective

The discovery and isolation of chromene compounds from natural sources remain a vibrant and essential area of research. By combining traditional extraction techniques with modern chromatographic and spectroscopic methods, scientists can continue to unlock the therapeutic potential of this remarkable class of molecules. A methodical, well-reasoned approach, as outlined in this guide, is crucial for navigating the complexities of natural product chemistry and for the successful development of new chromene-based drugs.

References

- Recent advances in the synthesis chromenes and its deriv

- Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (n.d.). Bentham Science.

- Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Request PDF. (n.d.).

- Bioassay guided fractionation: Significance and symbolism. (2025). Vertex AI Search.

- Bioassay-guided fractionation technique based isolated compounds. (n.d.).

- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.

- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.

- How to run column chrom

- Column chrom

- Thin Layer Chrom

- A bioassay-guided fractionation system to identify endogenous small molecules that activate plasma membrane H+-ATPase activity in Arabidopsis. (n.d.). PubMed Central.

- Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Organic Chemistry.

- Synthesis, Characterization and Biological Studies of Chromene Deriv

- Spectrophotometric Identification of Chromene in Phyllanthus m. (n.d.).

- Bio-Assay-Guided Isolation of Fractions and Constituents with Antioxidant and Lipid-lowering Activity

- Recent advances in the synthesis chromenes and its deriv

- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ

- Thin Layer Chrom

- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.).

- A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). (2025). PubMed.

- 3 Easy Steps for Safe Solvent Extraction. (2018). Cole-Parmer Blog.

- Performing Column Chrom

- Using TLC to Scout Flash Chrom

- Column chrom

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Unknown Source.

- EXTRACTION PROTOCOLS. (n.d.).

- Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants. (n.d.). MDPI.

- Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. (2021). YouTube.

- HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). (n.d.). NIH.

- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).

- Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. (n.d.). MDPI.

- Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. (n.d.). Research Journal of Pharmacy and Technology.

- Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (n.d.).

- REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). International Journal of Medical Research and Pharmaceutical Sciences.

- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PubMed Central.

- One-pot synthesis of chromenes in the presence of nano-cellulose/Ti (IV) /Fe 3 O 4 as natural-based magnetic nano-catalysts under solvent free conditions. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.uvic.ca [web.uvic.ca]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 7. islandscholar.ca [islandscholar.ca]

- 8. Khan Academy [khanacademy.org]

- 9. saudijournals.com [saudijournals.com]

- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. coleparmer.com [coleparmer.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. ijsat.org [ijsat.org]

- 19. ijmrpsjournal.com [ijmrpsjournal.com]

- 20. lehigh.edu [lehigh.edu]

- 21. Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures [mdpi.com]

- 22. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] While complete experimental spectral data for this specific molecule is not extensively published, this document synthesizes predicted spectroscopic characteristics based on established principles and data from structurally related chromene derivatives.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chromene-based compounds.

Introduction to this compound

This compound belongs to the chromene class of compounds, which are known for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][6][7] The unique arrangement of a bromo, a methoxy, and a carbaldehyde group on the 2H-chromene scaffold imparts specific reactivity and spectroscopic features to the molecule. Understanding these features is crucial for its unambiguous identification, purity assessment, and further derivatization.

Below is the chemical structure of the title compound, which will be referenced throughout this guide.

Caption: Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, vinylic, methylene, and methoxy protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 - 9.80 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.50 - 7.70 | Singlet | 1H | Vinylic proton (H-4) |

| ~7.20 - 7.40 | Doublet | 1H | Aromatic proton (H-5) |

| ~6.90 - 7.10 | Doublet | 1H | Aromatic proton (H-7) |

| ~4.90 - 5.10 | Singlet | 2H | Methylene protons (-OCH₂-) |

| ~3.80 - 4.00 | Singlet | 3H | Methoxy protons (-OCH₃) |

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is expected to appear as a sharp singlet in the downfield region (δ 9.60-9.80 ppm) due to the strong deshielding effect of the carbonyl group.

-

Vinylic Proton: The proton at the C-4 position is anticipated to resonate as a singlet between δ 7.50 and 7.70 ppm.

-

Aromatic Protons: The two aromatic protons on the benzene ring will likely appear as two distinct doublets, assuming coupling between them. The H-5 proton will be deshielded by the adjacent bromine atom, while the H-7 proton will be influenced by the methoxy group.

-

Methylene Protons: The two protons of the methylene group at the C-2 position are expected to give a singlet around δ 4.90-5.10 ppm.

-

Methoxy Protons: The three protons of the methoxy group will appear as a characteristic sharp singlet in the upfield region (δ 3.80-4.00 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (CHO) |

| ~150 - 155 | C-8a |

| ~145 - 150 | C-7 |

| ~135 - 140 | C-5 |

| ~130 - 135 | C-4 |

| ~125 - 130 | C-3 |

| ~120 - 125 | C-4a |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-8 |

| ~65 - 70 | Methylene Carbon (C-2) |

| ~55 - 60 | Methoxy Carbon (-OCH₃) |

Interpretation:

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field. The carbons attached to oxygen (C-8a and C-7) and bromine (C-6) will also be significantly deshielded. The methylene and methoxy carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the C=O, C=C, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |

| ~1680 - 1700 | Strong | C=O stretch of aldehyde |

| ~1600 - 1620 | Medium | C=C stretch of the vinyl group |

| ~1450 - 1580 | Medium to Strong | C=C stretches of the aromatic ring |

| ~1200 - 1250 | Strong | Asymmetric C-O-C stretch of the ether |

| ~1000 - 1050 | Medium | Symmetric C-O-C stretch of the ether |

| ~550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Interpretation:

-

Molecular Ion Peak: A prominent molecular ion peak [M]⁺˙ would be observed.

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks separated by 2 m/z units and having nearly equal abundance.

-

Major Fragments: Common fragmentation pathways would likely involve the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), a methyl radical from the methoxy group ([M-CH₃]⁺), and a bromine radical ([M-Br]⁺).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle 45-60°, relaxation delay 2-5 s.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Ionize the sample using a beam of electrons (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detect the ions and generate the mass spectrum.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this and related chromene derivatives. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Synthesis, Characterization and Biological Studies of Chromene Deriv

- Synthesis and Anticancer Activity of Novel Chromene Deriv

- This compound - Chem-Impex.

- 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.

- 6-Bromo-2H-chromene-3-carbaldehyde - Chem-Impex.

- Catalytic Synthesis of 2H‑Chromenes - MSU chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. islandscholar.ca [islandscholar.ca]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. chemimpex.com [chemimpex.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Deconvoluting the Therapeutic Potential of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Hypothesis-Driven Guide to Target Identification and Validation

An in-depth technical guide or whitepaper on the core.

Introduction: The compound 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde represents a novel chemical entity for which no biological activity or molecular targets have been described in publicly available literature. However, its core structure belongs to the chromene family, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry. Chromene derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of a reactive carbaldehyde group and specific substitutions (bromo and methoxy groups) on the chromene ring suggests a high potential for specific and potent interactions with biological macromolecules.

This guide abandons a speculative listing of putative targets. Instead, we present a robust, hypothesis-driven strategic workflow for the comprehensive identification and validation of the therapeutic targets of this compound. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a practical framework grounded in established scientific principles to unlock the therapeutic promise of this novel agent.

Part 1: Hypothesis Generation - Learning from a Privileged Scaffold

The initial step in deconvoluting the function of a novel compound is to generate informed hypotheses based on its structural features and the known activities of its chemical relatives.

Bioactivity of Structurally Related Chromenes

The chromene scaffold is a recurring motif in a multitude of bioactive natural products and synthetic molecules. Analysis of structurally similar compounds provides the most logical starting point for predicting the potential therapeutic arena for our lead compound.

-

Antiproliferative and Pro-apoptotic Activity: Many chromene derivatives have been identified as potent anticancer agents. For instance, certain substituted chromenes induce apoptosis in cancer cells by modulating key signaling pathways. Research has shown that some chromene-based compounds can inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The structural similarity suggests that this compound could potentially target kinases or other regulatory proteins within this critical oncogenic pathway.

-

Anti-inflammatory Effects: The chromene structure is also associated with significant anti-inflammatory properties. Certain derivatives have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), often through the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a potential role for our lead compound in targeting enzymes or transcription factors involved in the inflammatory response.

-

Ion Channel Modulation: Chromenes are known to act as modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels. As KATP channel openers, they can induce smooth muscle relaxation, suggesting applications in cardiovascular diseases like hypertension. The specific substitution pattern on our lead compound could confer affinity for the regulatory subunits of these or other ion channels.

The Role of the Carbaldehyde Moiety

The C3-carbaldehyde group is a key chemical feature, acting as a Michael acceptor and a potential covalent binder. This electrophilic nature significantly increases the likelihood of the compound forming a stable covalent bond with nucleophilic residues (such as cysteine or lysine) on a target protein. Covalent inhibition is a highly effective mechanism that can lead to prolonged duration of action and increased potency. Prominent examples of successful covalent drugs include Osimertinib (targeting EGFR) and Ibrutinib (targeting BTK). Therefore, cysteine-containing proteins, particularly kinases and certain enzymes, represent a high-priority hypothetical target class.

Part 2: A Multi-Pronged Strategy for Target Identification

With a set of rational hypotheses in place, the next phase involves a systematic experimental cascade to identify and validate the direct molecular target(s).

Step 1: Unbiased Phenotypic Screening

Before searching for a specific target, it is crucial to understand the compound's effect at a cellular level. Phenotypic screening provides a powerful, unbiased approach to reveal its functional impact.

Experimental Protocol: High-Throughput Cell Viability Screening

-